N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride
Description
N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride is a guanidine derivative featuring a pyridine core substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 6 and 4, respectively. The pyridine ring is linked via a thioethyl (-S-CH₂-CH₂-) chain to a guanidine moiety, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂F₃N₄S·HCl, with a molecular weight of 335.18 g/mol . This compound is cataloged under MDL number MFCD19981182 and is available at ≥95% purity.
Properties
IUPAC Name |
2-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4S.ClH/c10-6-3-5(9(11,12)13)4-7(17-6)18-2-1-16-8(14)15;/h3-4H,1-2H2,(H4,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMNDBLLXKKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCN=C(N)N)Cl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C8H9ClF3N2S·HCl
- Molar Mass : 293.13 g/mol
- CAS Number : 1208081-83-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and receptors involved in neurotransmission and muscle contraction. The guanidine moiety is known to enhance neuromuscular transmission, making it a candidate for treating conditions like myasthenia gravis.
Pharmacological Effects
- Neuromuscular Activity :
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria .
- The presence of the pyridine ring may contribute to its antibacterial efficacy through interference with bacterial cell wall synthesis.
- Anticonvulsant Properties :
1. Treatment of LEMS
A notable case involved a 50-year-old male treated with guanidine chloride (related compound) who experienced significant symptom resolution without major side effects over a two-year period. Dosages ranged from 12 mg/kg/day to 58.3 mg/kg/day, highlighting the drug's safety profile and effectiveness in chronic administration .
2. Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising role in treating resistant infections .
Research Findings Summary
A review of current literature reveals several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide
- Molecular Formula : C₁₀H₁₀ClF₃N₂OS
- Molecular Weight : 298.72 g/mol
- Key Differences : Replaces the guanidine group with an acetamide (-NH-CO-CH₃) moiety.
Cimetidine Hydrochloride
- Molecular Formula : C₁₀H₁₆N₆S·HCl
- Molecular Weight : 288.8 g/mol
- Key Differences : Features an imidazole ring instead of pyridine and a methyl-substituted thioether chain.
- Implications : As a histamine H₂ receptor antagonist, the imidazole ring is critical for binding. The pyridine analog’s CF₃/Cl substituents may confer distinct electronic or steric effects for alternative targets .
N-Cyano-N'-[4-[N-[2-[N-(4-methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-guanidine Derivatives
- Example : Compound 18 ()
- Molecular Weight : ~643 g/mol (varies by substituent)
- Key Differences: Incorporates extended alkyl chains, cyano groups, and piperidine/methoxybenzyl substituents.
- Implications : Increased molecular weight and complexity may reduce bioavailability but enhance receptor specificity .
Physicochemical Properties
Key Observations :
Key Observations :
- Lower yields in guanidine derivatives (e.g., 17% for Compound 20 in ) highlight synthetic challenges in multi-step guanidine functionalization .
- The target compound’s analytical data (¹H-NMR, MS) align with trends for halogenated pyridines, such as deshielded aromatic protons and characteristic CF₃ splitting patterns .
Preparation Methods
Starting Material: 6-Chloro-4-trifluoromethyl-pyridin-2-yl Derivatives
The key intermediate, (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine , is synthesized via reduction of a corresponding nitro or halogenated precursor under mild conditions.
- Method: Reduction of the nitro precursor with zinc powder in ethanol-water mixture in the presence of ammonium chloride at room temperature for 2 hours yields the amine intermediate with a 96% yield.
- Reaction conditions:
- Zinc powder (stoichiometric amount)
- Ammonium chloride
- Solvent: Ethanol and water (1:1)
- Temperature: Room temperature
- Time: 2 hours
Table 1: Reaction Conditions for Pyridinyl Methanamine Synthesis
| Parameter | Details |
|---|---|
| Reducing agent | Zinc powder |
| Additive | Ammonium chloride |
| Solvent | Ethanol : Water (1:1) |
| Temperature | Room temperature (~20°C) |
| Reaction time | 2 hours |
| Yield | 96% |
Coupling with Guanidine Hydrochloride
The final step involves coupling the sulfanyl-ethyl intermediate with guanidine hydrochloride to form the guanidine moiety.
-
- The sulfanyl-ethyl intermediate is reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide or potassium carbonate).
- Solvents such as ethanol or DMF are commonly used.
- Reaction temperatures range from room temperature to mild heating (50–80°C).
- The reaction proceeds via nucleophilic substitution or addition to form the guanidine linkage.
-
- The product is isolated as the hydrochloride salt by acidification or by using guanidine hydrochloride directly.
- Purification is achieved by crystallization or recrystallization from suitable solvents.
Summary Table of Preparation Steps
Research Findings and Analysis
- The high yield (96%) in the initial amine synthesis step indicates efficient reduction conditions with zinc and ammonium chloride in aqueous ethanol.
- The introduction of the sulfanyl-ethyl linker is critical for biological activity and requires careful control of nucleophilic substitution reactions to avoid side reactions.
- Guanidine coupling is facilitated by the use of guanidine hydrochloride and mild bases, ensuring formation of the guanidine moiety without decomposition.
- Purification as the hydrochloride salt enhances compound stability and facilitates handling.
Q & A
Q. What are the key structural features and physicochemical properties of N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride?
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 6 and 4, respectively, linked via a sulfanyl-ethyl chain to a guanidine moiety. The hydrochloride salt enhances solubility for experimental use. Key physicochemical properties include:
- Molecular formula : C₁₀H₁₁ClF₃N₅S·HCl (calculated from structural analogs in ).
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the sulfanyl (-S-) group; stability studies should prioritize inert atmospheres (N₂/Ar) .
- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility, but exact values require empirical determination via gravimetric or UV-Vis methods .
Methodological Note : Characterize via HPLC-MS (for purity) and FTIR (to confirm sulfanyl and guanidine functional groups). Cross-reference with computational tools like PubChem’s InChI descriptors for structural validation .
Q. What synthetic routes are reported for analogous chloro-trifluoromethyl pyridine derivatives?
Similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) are synthesized via nucleophilic substitution or coupling reactions. Example pathways:
Nucleophilic substitution : React 6-chloro-4-trifluoromethyl-pyridin-2-thiol with 2-chloroethylguanidine in the presence of a base (e.g., K₂CO₃) .
Post-functionalization : Introduce the guanidine group via carbodiimide-mediated coupling (e.g., EDC/HCl) to a pre-synthesized pyridine-thiol intermediate .
Methodological Note : Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to minimize side products. Monitor via TLC or LC-MS .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, identifying energy barriers for key steps like sulfanyl-ethyl bond formation. For example:
- Use Gaussian or ORCA software to calculate Gibbs free energy profiles for nucleophilic substitution at the pyridine sulfur site .
- Compare predicted vs. experimental yields to refine computational models (e.g., solvent effects via COSMO-RS) .
Methodological Note : Validate computational predictions with kinetic studies (e.g., variable-temperature NMR) to assess activation energies .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Contradictions may arise from dynamic effects (e.g., tautomerism in guanidine groups) or solvent interactions. Strategies include:
- Multi-technique validation : Cross-check ¹H/¹³C NMR with HSQC/HMBC for unambiguous assignment.
- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently to avoid solvent-induced shift variations .
- Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) .
Case Study : A pyridine-guanidine analog showed conflicting NOESY correlations due to rotational restrictions; resolved via variable-concentration NMR .
Q. What strategies optimize the compound’s stability in biological assays?
The sulfanyl group is prone to oxidation. Mitigation approaches:
- Lyophilization : Store as a lyophilized powder under vacuum to prevent hydrolysis .
- Antioxidant additives : Include 0.1% ascorbic acid or EDTA in buffer solutions .
- Prodrug design : Modify the sulfanyl group to a more stable moiety (e.g., sulfone) post-assay .
Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Q. How can researchers resolve low yields in guanidine coupling reactions?
Common issues include poor nucleophilicity of the guanidine group or competing side reactions. Solutions:
- Activation reagents : Use HATU or PyBOP instead of EDC for improved coupling efficiency .
- Protection/deprotection : Temporarily protect the guanidine group with Boc before coupling, followed by TFA cleavage .
- Microwave-assisted synthesis : Reduce reaction time and improve yield uniformity (e.g., 100°C, 30 min) .
Q. Safety and Handling
Q. What safety protocols are critical for handling chlorinated and sulfanyl-containing intermediates?
Q. Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Potential factors include impurity profiles (e.g., residual solvents) or assay conditions (pH, temperature). Steps:
- Reproducibility checks : Replicate assays in triplicate under standardized conditions .
- Impurity profiling : Use LC-HRMS to identify and quantify side products .
- Meta-analysis : Compare data with structurally similar compounds (e.g., trifluoromethyl pyridines in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
